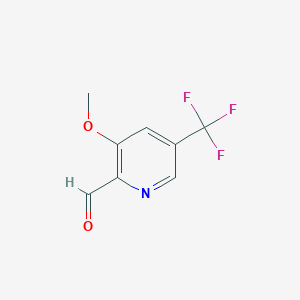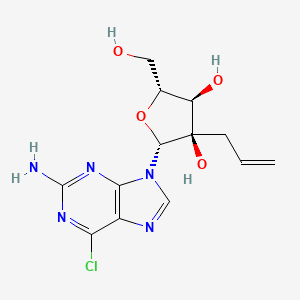
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is an organic compound with the molecular formula C18H20N2. It is a derivative of phenanthroline, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline core .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: Similar structure but with four methyl groups instead of six.
1,10-Phenanthroline: The parent compound without any methyl groups.
2,9-Dimethyl-1,10-phenanthroline: Contains two methyl groups at the 2 and 9 positions.
Uniqueness
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is unique due to its high degree of methylation, which enhances its lipophilicity and steric bulk. This can lead to different coordination geometries and reactivities compared to less methylated analogs .
Propiedades
Número CAS |
3002-87-7 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexamethyl-1,10-phenanthroline |
InChI |
InChI=1S/C18H20N2/c1-9-7-19-17-15(11(9)3)13(5)14(6)16-12(4)10(2)8-20-18(16)17/h7-8H,1-6H3 |
Clave InChI |
HSWXQAVRNLVYDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C1C)C(=C(C3=C(C(=CN=C32)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)




![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)



